molecular formula C17H16Cl3N3 B11672609 N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine

Cat. No.: B11672609
M. Wt: 368.7 g/mol
InChI Key: OJSYIXQGQVYNGX-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine typically involves the reaction of 4-chlorophenylpiperazine with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Studied for its interactions with various neurotransmitter receptors and its potential as a drug candidate.

    Biological Research: Used as a tool compound to study the effects of piperazine derivatives on biological systems.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can result in various pharmacological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    Cyproheptadine: A piperidine derivative with antihistamine and antiserotonergic properties.

    Clomipramine: A tricyclic antidepressant with a similar structural motif.

    Chlorpheniramine: An antihistamine with a similar chlorophenyl group.

Uniqueness

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine is unique due to its specific combination of structural features, which confer distinct pharmacological properties. Its dual chlorophenyl groups and piperazine ring contribute to its unique binding affinity and selectivity for certain neurotransmitter receptors, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H16Cl3N3

Molecular Weight

368.7 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C17H16Cl3N3/c18-14-2-4-15(5-3-14)22-7-9-23(10-8-22)21-12-13-1-6-16(19)17(20)11-13/h1-6,11-12H,7-10H2

InChI Key

OJSYIXQGQVYNGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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